(R)-2-aminononane

Biocatalysis Enantioselectivity Chiral Amine Synthesis

(R)-2-Aminononane (CAS 74069‑74‑2), also known as (2R)-nonan‑2‑amine, is an aliphatic, primary chiral amine of the monoalkylamine class, characterized by a nine‑carbon alkyl chain and a stereogenic center at the C2 position. This compound is commercially available as a single‑enantiomer building block, often supplied under the ChiPros® brand (BASF) with a certified enantiomeric excess (ee) of ≥98%.

Molecular Formula C9H21N
Molecular Weight 143.27 g/mol
CAS No. 74069-74-2
Cat. No. B1603877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-aminononane
CAS74069-74-2
Molecular FormulaC9H21N
Molecular Weight143.27 g/mol
Structural Identifiers
SMILESCCCCCCCC(C)N
InChIInChI=1S/C9H21N/c1-3-4-5-6-7-8-9(2)10/h9H,3-8,10H2,1-2H3/t9-/m1/s1
InChIKeyALXIFCUEJWCQQL-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





A Procurement‑Focused Overview of (R)-2-Aminononane (CAS 74069-74-2) as a Chiral Building Block


(R)-2-Aminononane (CAS 74069‑74‑2), also known as (2R)-nonan‑2‑amine, is an aliphatic, primary chiral amine of the monoalkylamine class, characterized by a nine‑carbon alkyl chain and a stereogenic center at the C2 position [1]. This compound is commercially available as a single‑enantiomer building block, often supplied under the ChiPros® brand (BASF) with a certified enantiomeric excess (ee) of ≥98% . It is primarily employed in asymmetric synthesis, the preparation of chiral ligands, and as a reference standard in stereochemical studies, making its precise (R)-configuration a critical procurement parameter [2].

Single-enantiomer (R)-configuration chiral amine building block
Certified enantiomeric excess for stereochemical control
Chiral reference standard for asymmetric method development

The Risk of Substituting (R)-2-Aminononane with Racemic or (S)-Configured Analogs


Substituting (R)-2‑aminononane with a racemic mixture or the opposite (S)-enantiomer is not a scientifically equivalent substitution. Enzymatic studies demonstrate that (S)-2‑aminononane is a preferred substrate for multiple ω‑transaminases, while the (R)-enantiomer is either poorly converted or acts as the non‑preferred isomer [1]. This inherent difference in biocatalytic reactivity—quantified by selectivity factors ranging from ~1.2 to 5.4 in favor of the (S)-form—means that using the (R)-enantiomer in an (S)-selective process can lead to significantly reduced reaction rates, lower yields, or complete synthetic failure [1]. Furthermore, in applications requiring precise stereochemical control, such as the synthesis of chiral pharmaceutical intermediates, the presence of the unwanted enantiomer can compromise downstream purity and, consequently, the biological activity or safety profile of the final product.

Biocatalytic selectivity
ω-Transaminases may favor the (S)-enantiomer, leading to reduced conversion with (R)-amine substitution.
Synthetic performance
Racemic or (S)-form can lower yield and compromise stereochemical outcome in asymmetric routes.
Downstream purity
Presence of opposite enantiomer may compromise chiral purity of intermediates, affecting research consistency.

Quantitative Differentiation of (R)-2-Aminononane Against Its Closest Analogs


Enzymatic Enantioselectivity: (S)- vs. (R)-2-Aminononane as ω-Transaminase Substrates

A comparative study of 10 class III ω-transaminases (ω-TAs) demonstrated that the (S)-enantiomer of 2-aminononane is the preferred substrate for enzymes capable of converting both enantiomers. For the four ω-TAs (TR2, TR6, TR9, TR10) that exhibited activity on both (R)- and (S)-2-aminononane, the selectivity factor—calculated as the ratio of specific activities (U g⁻¹) for the preferred (S)-enantiomer over the nonpreferred (R)-enantiomer—ranged from approximately 1.2 to 5.4 [1].

Enzyme selectivity
Head-to-head
Selectivity factor ~1.2–5.4 favoring (S)-enantiomer
Enzyme enantiopreference context
Specific activity (U/g) at 40°C, pH 7.5
Biocatalysis Enantioselectivity Chiral Amine Synthesis

Biological Activity of (R)-2-Aminononane in RNase L Activation

(R)-2-Aminononane has been identified as a potent activator of the 2-5A-dependent ribonuclease (RNase L), a key enzyme in the interferon-mediated antiviral response. In a cell-free assay measuring the inhibition of protein synthesis in mouse L cell extracts, the compound exhibited an IC₅₀ of 2.30 nM [1]. While direct comparative data for the (S)-enantiomer or other analogs in this specific assay are not available, this value establishes a quantitative benchmark for the compound's activity and enables cross-study comparisons with other RNase L modulators.

RNase L IC₅₀
Assay context
2.30 nM
Reported assay potency context
Cell-free protein synthesis inhibition assay
RNase L Antiviral Research Biochemical Assay

Physicochemical Differentiation from the (S)-Enantiomer: Chiroptical and Phase Properties

The (R)- and (S)-enantiomers of 2-aminononane are physically distinguishable, which is crucial for analytical quality control. While they share common bulk properties like boiling point and density, their specific optical rotation values differ in sign and magnitude: (R)-2-aminononane is levorotatory, whereas (S)-2-aminononane is dextrorotatory . Furthermore, the racemic mixture may exhibit a melting point range that differs from the single enantiomer, which is typically a liquid at room temperature with a melting point below -20°C . This differential behavior is leveraged in chiral chromatography and polarimetry to verify enantiopurity.

Optical rotation
Class-level
(R): levorotatory; (S): dextrorotatory
Chiral identity differentiation
Sodium D-line measurement
Chiral Purity Quality Control Analytical Method Development

Differential Energetics of Heterochiral vs. Homochiral Interactions in 2-Aminononane

Calorimetric studies on the mixing of R- and S-enantiomers of 2-aminononane and related chiral amines have revealed that mixing heterochiral liquids (i.e., R + S) results in an enthalpic destabilization compared to the pure enantiomers [1]. This indicates that the intermolecular interactions between molecules of the same chirality are energetically more favorable than those between opposite enantiomers. While a direct numeric difference for 2-aminononane alone is not isolated, the observed trend across a series of 2-aminoalkanes (hexane, heptane, octane, nonane) demonstrates a class-level property where chiral recognition in the liquid phase has a measurable thermodynamic signature.

Mixing enthalpy
Class-level
Heterochiral (R+S) mixing: endothermic destabilization
Chiral recognition thermodynamic signature
Measured at 298.15 K over full mole fraction
Stereochemistry Thermodynamics Enantiomeric Recognition

Enantiomeric Excess (ee) as a Critical Quality Attribute for (R)-2-Aminononane

The commercial specification for (R)-2‑aminononane (ChiPros® grade) includes a minimum enantiomeric excess (ee) of 98%, as determined by chiral gas chromatography . This is a quantitative purity metric that distinguishes it from lower‑grade racemic mixtures (ee = 0%) or materials of unknown stereochemical composition. For comparison, the (S)-enantiomer is also available with a certified ee of ≥98.5% . This high ee value is a direct indicator of the material's suitability for asymmetric synthesis, where even small amounts of the opposite enantiomer can drastically reduce the yield of the desired stereoisomer.

Enantiomeric excess
Specification review
(R)-2-Aminononane: ≥98% ee; Racemate: 0%
Procurement purity specification
Chiral GC analysis
Chiral Purity Procurement Specification Quality Control

Validated Research and Industrial Use Cases for (R)-2-Aminononane


Asymmetric Synthesis of Chiral Amines via (R)-Selective ω-Transaminases

Researchers developing (R)-selective ω‑transaminase (ω‑TA) processes require a source of pure (R)-configured amine to serve as an amino donor or as a reference standard for evaluating enzyme enantioselectivity. The data showing a selectivity factor of up to 5.4 in favor of the (S)-enantiomer for certain ω‑TAs underscores the necessity of using a high‑ee (R)-2‑aminononane substrate when screening for or engineering (R)-selective enzymes [1]. Using a racemic mixture in such a screen would mask the true selectivity and yield inaccurate results.

Investigating RNase L Activation and Antiviral Mechanisms

In studies focused on the 2-5A/RNase L pathway, a key component of the innate immune response to viral infection, (R)-2‑aminononane serves as a potent tool compound with a documented IC₅₀ of 2.30 nM in a cell‑free protein synthesis inhibition assay [1]. This specific potency makes it a valuable reference agonist for exploring structure‑activity relationships (SAR) or for benchmarking the activity of newly discovered RNase L modulators in comparable biochemical assays.

Development of Chiral Stationary Phases and Enantiomeric Separation Methods

The development and validation of analytical methods for chiral separation often require well‑characterized, high‑purity enantiomers as standards. The documented difference in optical rotation and the availability of (R)-2‑aminononane with a certified ee of ≥98% [1][2] makes it an ideal candidate for developing and calibrating chiral HPLC or GC methods aimed at quantifying the enantiomeric purity of 2‑aminononane samples or related aliphatic amines.

Studying Chiral Recognition and Thermodynamics in Liquid Amine Systems

For physical chemists investigating the fundamental nature of chiral discrimination, 2‑aminononane serves as a model compound within a homologous series of liquid chiral amines. The observed enthalpic destabilization upon mixing R‑ and S‑enantiomers provides a quantitative thermodynamic signature of heterochiral interactions [1]. These studies require access to the pure, individual enantiomers to perform controlled mixing experiments, underscoring the need for a reliable supply of high‑purity (R)-2‑aminononane.

Application
Selection Property
Validation Focus
Asymmetric synthesis via (R)-selective ω-transaminases
Chiral purity specification (ee)
Enzyme enantioselectivity assay compatibility
RNase L activation studies
Reported biochemical assay potency
RNase L pathway activation benchmarking
Chiral separation method development
Defined chiroptical properties
Chiral GC/HPLC calibration standard suitability
Chiral recognition thermodynamics
Enantiopure liquid phase property
Enthalpy of mixing experimental control

Technical Documentation Hub

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13 linked technical documents
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